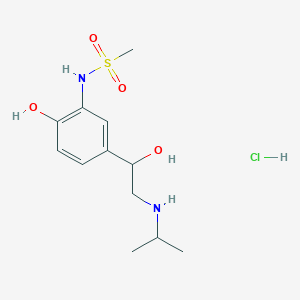
塩酸ソテレノール
概要
説明
Soterenol Hydrochloride is a methanesulfonamido-phenethanolamine compound structurally related to isoproterenol. It is known for its potent bronchodilator properties, making it highly effective in treating respiratory conditions .
科学的研究の応用
ソテレノール塩酸塩は、科学研究において幅広い応用があります。
化学: ベータアドレナリン受容体作動薬の研究における参照化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響について調査されています。
医学: 呼吸器系の疾患や心臓関連の疾患の治療における可能性について研究されています。
作用機序
ソテレノール塩酸塩は、非選択的なベータアドレナリン受容体作動薬として作用します。ベータ1およびベータ2アドレナリン受容体の両方を刺激し、アデニル酸シクラーゼの活性化につながります。この酵素はATPをサイクリックAMPに変換し、サイクリックAMPはプロテインキナーゼAを活性化します。 プロテインキナーゼAの活性化は、心臓L型カルシウムチャネルのリン酸化をもたらし、カルシウムイオン流入の増加とそれに続く細胞脱分極につながります .
類似の化合物:
イソプロテレノール: 徐脈や心臓ブロックの治療に使用される非選択的なベータアドレナリン受容体作動薬.
エピネフリン: アルファおよびベータアドレナリン受容体の両方に作用するホルモンおよび薬物。
ノルエピネフリン: 主にアルファアドレナリン受容体に作用する神経伝達物質およびホルモン。
ソテレノール塩酸塩の独自性: ソテレノール塩酸塩は、イソプロテレノールと比較して気管支拡張作用を強化するメチルスルホンアミド基があるため、独特です。 この構造的修飾により、呼吸器系の疾患をより効果的に治療することができます .
生化学分析
Biochemical Properties
Soterenol Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction with beta-adrenergic receptors plays a significant role in its biochemical properties .
Cellular Effects
Soterenol Hydrochloride has various effects on different types of cells and cellular processes. It has been shown to be a highly effective bronchodilator agent in several animal species . It influences cell function by interacting with beta-adrenergic receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Soterenol Hydrochloride involves its interaction with beta-adrenergic receptors. It acts as a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction leads to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In an 18-month oral toxicity study of Soterenol Hydrochloride, mesovarial leiomyomas were observed in rats . This indicates the long-term effects of Soterenol Hydrochloride on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Soterenol Hydrochloride vary with different dosages in animal models. For instance, in a study where isoproterenol was injected subcutaneously in a dose gradient, echocardiographic abnormalities were found in several groups, suggesting a decrease in cardiac function .
Metabolic Pathways
Soterenol Hydrochloride is involved in various metabolic pathways. It interacts with beta-adrenergic receptors, affecting the metabolism of cells
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Soterenol Hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and yields Soterenol Hydrochloride with the desired purity .
Industrial Production Methods: Industrial production of Soterenol Hydrochloride follows similar synthetic routes but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the quality and yield of the final product .
化学反応の分析
反応の種類: ソテレノール塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: さまざまな誘導体を形成するために酸化されることがあります。
還元: 特定の条件下で還元されて、他の活性型を生成することができます。
置換: ソテレノール塩酸塩は、官能基が他の官能基に置き換えられる置換反応に関与することができます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: パラジウムまたは白金触媒を用いた触媒的加水素化。
置換: ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化された誘導体を生成する可能性があり、還元は脱ヒドロキシル化された形態を生成する可能性があります。
類似化合物との比較
Isoproterenol: A non-selective beta-adrenergic receptor agonist used to treat bradycardia and heart block.
Epinephrine: A hormone and medication that acts on both alpha and beta-adrenergic receptors.
Norepinephrine: A neurotransmitter and hormone that primarily acts on alpha-adrenergic receptors.
Uniqueness of Soterenol Hydrochloride: Soterenol Hydrochloride is unique due to its methanesulfonamido group, which enhances its bronchodilator potency compared to isoproterenol. This structural modification allows for more effective treatment of respiratory conditions .
特性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWQTNRIBKUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13642-52-9 (Parent) | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60933320 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14816-67-2, 28418-29-3 | |
| Record name | Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNR17WO88K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological findings associated with Soterenol hydrochloride administration in preclinical studies?
A1: In an 18-month oral toxicity study conducted on rats, Soterenol hydrochloride, a β-adrenergic receptor stimulant, was linked to the development of mesovarial leiomyomas. [] The incidence of these tumors increased with higher doses of the compound. Additionally, the study observed a higher prevalence of ovarian cysts and focal smooth muscle hyperplasia in the mesovaria of treated rats, particularly in the high-dose group. [] This suggests a potential link between Soterenol hydrochloride exposure and female reproductive system abnormalities in rats. Further research is needed to understand the underlying mechanisms and potential implications for human health.
Q2: Why was Phenylephrine hydrochloride chosen for toxicology and carcinogenesis studies?
A2: Phenylephrine hydrochloride, also a sympathomimetic amine, was selected for long-term toxicology and carcinogenesis studies due to the limited availability of previous research on its long-term effects and observations from studies on similar compounds. [] Specifically, previous studies on Soterenol hydrochloride and mesuprine hydrochloride, both sympathomimetic agents, revealed the development of mesovarial leiomyomas in Sprague-Dawley rats. [] This finding raised concerns about the potential long-term effects of Phenylephrine hydrochloride, prompting further investigation into its toxicological profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


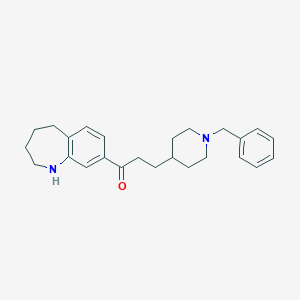
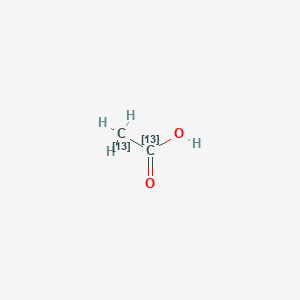
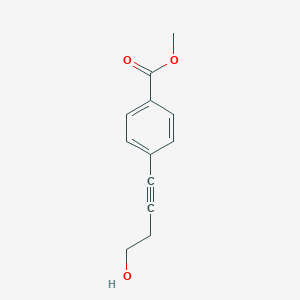
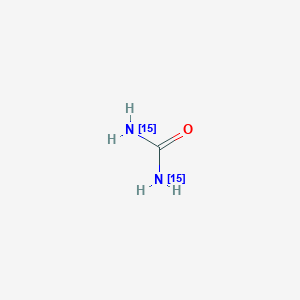
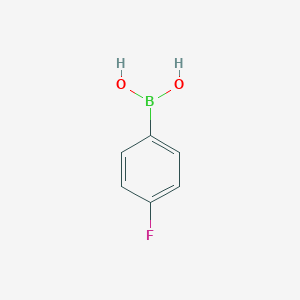
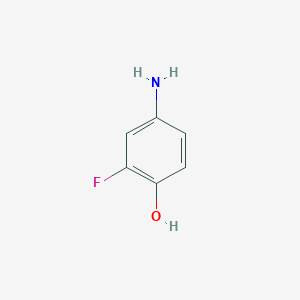
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
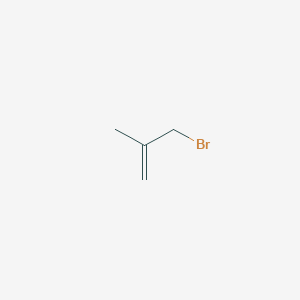
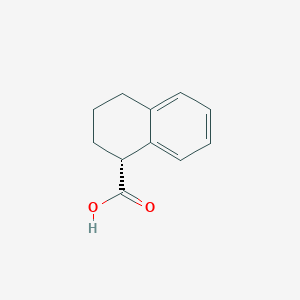
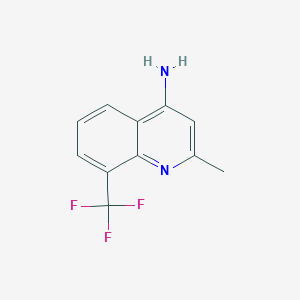
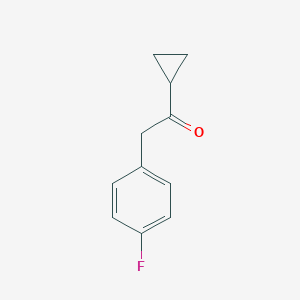
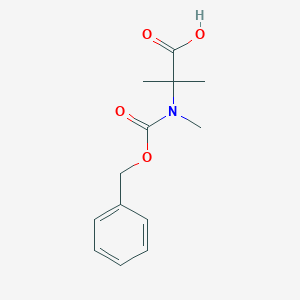
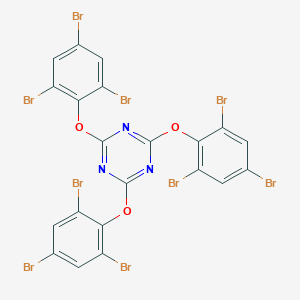
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)
